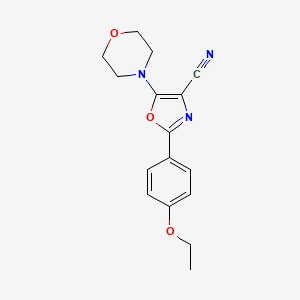
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as Bromo-DMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and has a bromine atom attached to its 5th position. It is commonly used as a research tool in the study of certain biological processes, such as protein-protein interactions and enzyme activity.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to work by binding to the target protein and disrupting its function. In the case of MDM2-p53 interaction, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to carry out its tumor suppressor function.
Biochemical and Physiological Effects:
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have specific effects on the target proteins it interacts with. For example, inhibition of the MDM2-p53 interaction leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC activity by 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide leads to an increase in histone acetylation, which can affect gene expression and cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for certain target proteins, which allows for precise manipulation of biological processes. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is relatively easy to synthesize and purify, making it an accessible research tool. However, one limitation of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is its potential toxicity, which can affect experimental results. Additionally, the exact mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide derivatives with improved specificity and potency for target proteins. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Another potential direction for research is the development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based probes for imaging and diagnostic purposes. Finally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide and its potential applications in various biological processes.
Synthesemethoden
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is subsequently brominated using N-bromosuccinimide. The final product is obtained by purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used in various scientific research applications, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy. Additionally, 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used as a tool to study the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOTNGXVMCNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

